Methyl 6-bromo-5-methylpyrazine-2-carboxylate
CAS No.: 1166827-91-3
Cat. No.: VC4583612
Molecular Formula: C7H7BrN2O2
Molecular Weight: 231.049
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1166827-91-3 |
---|---|
Molecular Formula | C7H7BrN2O2 |
Molecular Weight | 231.049 |
IUPAC Name | methyl 6-bromo-5-methylpyrazine-2-carboxylate |
Standard InChI | InChI=1S/C7H7BrN2O2/c1-4-6(8)10-5(3-9-4)7(11)12-2/h3H,1-2H3 |
Standard InChI Key | TZPBBQPUHKINGG-UHFFFAOYSA-N |
SMILES | CC1=NC=C(N=C1Br)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Methyl 6-bromo-5-methylpyrazine-2-carboxylate belongs to the pyrazine family, a class of heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. The systematic IUPAC name reflects its substitution pattern: a methyl group at position 5, a bromine atom at position 6, and a methyl ester at position 2 . The canonical SMILES representation \text{CC1=NC=C(N=C1Br)C(=O)OC and InChIKey provide unambiguous identifiers for its structure .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 231.05 g/mol | |
XLogP3-AA | 1.4 | |
Topological Polar Surface Area | 52.1 Ų | |
Density | 1.6 ± 0.1 g/cm³ | |
Boiling Point | 280.1 ± 35.0 °C (760 mmHg) |
The compound’s moderate lipophilicity (XLogP3-AA = 1.4) suggests balanced solubility in organic and aqueous media, while its polar surface area indicates potential hydrogen-bonding interactions .
Synthesis and Reaction Pathways
Key Reaction Steps:
Challenges in Synthesis
Bromination regioselectivity is a critical challenge, as competing reactions may lead to di-brominated byproducts. Optimal conditions—such as low temperatures (-45°C) and controlled stoichiometry—are essential to maximize yield . Additionally, the air sensitivity of intermediates like 2-bromo-5-methylpyrazine necessitates inert atmospheres during handling .
Applications in Pharmaceutical and Materials Science
Pharmaceutical Intermediates
Pyrazines are pivotal in drug discovery due to their ability to modulate biological targets. The bromo and ester groups in methyl 6-bromo-5-methylpyrazine-2-carboxylate offer sites for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of bipyrazines or mixed heterocycles with potential antiviral or anticancer activity . For instance, Stille coupling with organotin reagents has been employed to construct 2,2'-bipyrazine derivatives, which exhibit luminescent properties and metal-binding capabilities .
Materials Science
In materials chemistry, brominated pyrazines serve as precursors for conductive polymers and coordination complexes. The electron-withdrawing bromo group enhances electron deficiency, facilitating charge transport in organic semiconductors .
Hazard Statement | Precautionary Measure |
---|---|
H315: Skin irritation | P261: Avoid breathing dust |
H319: Eye irritation | P305+P351+P338: Eye rinse |
H335: Respiratory | P271: Use ventilation |
Future Research Directions
Expanding Synthetic Methodologies
Developing catalytic, asymmetric bromination methods could enhance regioselectivity and reduce reliance on stoichiometric brominating agents. Flow chemistry approaches may also improve scalability and safety .
Exploring Biological Activity
Screening derivatives for kinase inhibition or antimicrobial activity could unlock therapeutic applications. Computational modeling (e.g., molecular docking) may identify target proteins, guiding rational drug design .
Advanced Materials Development
Incorporating this pyrazine into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could yield materials with tailored porosity and catalytic activity .
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